molecular formula C13H18ClN3S B2375097 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 2548984-87-6

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No.: B2375097
CAS No.: 2548984-87-6
M. Wt: 283.82
InChI Key: KNILBLCHLBYPNB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Scientific Research Applications

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future research directions for this compound could include exploring its potential biological or pharmacological activity given the known activities of benzothiazoles and piperazines. It could also be of interest to study its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: This compound shares a similar structure but has a pyrimidine ring instead of a benzothiazole ring.

    4,6-Dimethyl-2-(piperazin-1-yl)benzothiazole: This is the base compound without the hydrochloride salt.

Uniqueness

4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is unique due to its specific combination of a benzothiazole ring with a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16;/h7-8,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNILBLCHLBYPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCNCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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